molecular formula C16H12FNO2 B15064590 (5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone CAS No. 820234-23-9

(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B15064590
CAS No.: 820234-23-9
M. Wt: 269.27 g/mol
InChI Key: NHBXRXXPFAKVLN-UHFFFAOYSA-N
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Description

(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a methoxyphenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroindole and 2-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The 5-fluoroindole undergoes nucleophilic attack on the carbonyl carbon of 2-methoxybenzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to promote the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202): A side-chain hydroxyl analogue of JWH-018.

    (1-(4-Pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: A side-chain double bond analogue of JWH-018.

Uniqueness

(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone is unique due to the presence of the fluorine atom at the 5-position of the indole ring and the methoxyphenyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

820234-23-9

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

IUPAC Name

(5-fluoroindol-1-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C16H12FNO2/c1-20-15-5-3-2-4-13(15)16(19)18-9-8-11-10-12(17)6-7-14(11)18/h2-10H,1H3

InChI Key

NHBXRXXPFAKVLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C=CC3=C2C=CC(=C3)F

Origin of Product

United States

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